S-Ethyl-N-phenyl-isothiourea
Description
Significance of Isothiourea Derivatives in Chemical Sciences
Isothiourea derivatives are recognized as a valuable structural motif in medicinal chemistry, exhibiting a wide range of biological activities. researchgate.netmdpi.com These compounds have been investigated for their potential as antiviral, anticancer, antibacterial, anti-inflammatory, and anthelmintic agents. researchgate.netmdpi.comacs.org Furthermore, some isothiourea derivatives have shown promise as inhibitors of various enzymes, including nitric oxide synthase (NOS). mdpi.comnih.gov The versatility of the isothiourea scaffold allows for the synthesis of diverse libraries of compounds with varied pharmacological profiles. organic-chemistry.orgkeaipublishing.com This has made them attractive targets for drug design and development. semanticscholar.orgnih.gov
Historical Context and Evolution of Research on S-Ethyl-N-phenyl-isothiourea
Research into this compound and its analogues has largely been driven by the discovery of their inhibitory effects on nitric oxide synthase (NOS). nih.gov In 1997, a study identified this compound as a potent inhibitor of both human constitutive and inducible isoforms of nitric oxide synthase. nih.gov This finding spurred further investigations into the structure-activity relationships of N-phenylisothiourea derivatives.
Subsequent research focused on synthesizing and evaluating a series of substituted N-phenylisothiourea analogues to explore their potential for isoform selectivity. nih.gov One notable analogue, S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea, demonstrated significant selectivity for the neuronal isoform of NOS (nNOS). nih.gov This selectivity is a crucial aspect of drug development, as it can lead to more targeted therapies with fewer side effects. The competitive binding of these substituted N-phenylisothioureas with L-arginine, the natural substrate for NOS, has also been a key area of study. nih.gov
Scope and Research Focus of this compound Investigations
The primary research focus for this compound and its derivatives has been their role as nitric oxide synthase (NOS) inhibitors. nih.govnih.gov Investigations have centered on understanding their potency and selectivity towards the different isoforms of NOS, namely neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.govglpbio.com
A significant area of research has been the synthesis of various analogues to establish a clear structure-activity relationship (SAR). nih.gov This involves modifying the chemical structure of the parent compound and observing the effect on its inhibitory activity. For instance, the introduction of a trifluoromethyl group at the 4-position of the phenyl ring was found to significantly enhance selectivity for nNOS. nih.gov
The mechanism of inhibition is another critical aspect of the research. Studies have shown that these compounds act as competitive inhibitors, binding to the same site as the enzyme's natural substrate, L-arginine. nih.gov This competitive inhibition mechanism provides a basis for designing even more potent and selective inhibitors.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H12N2S | nih.gov |
| Molecular Weight | 180.27 g/mol | nih.gov |
| IUPAC Name | ethyl N'-phenylcarbamimidothioate | nih.gov |
| CAS Number | 19801-34-4 | nih.gov |
| InChIKey | LAXNJIWNBHHMDO-UHFFFAOYSA-N | drugbank.com |
Interactive Data Table: Investigated Analogues of this compound and their NOS Inhibition
| Compound | Target | Activity | Selectivity |
| This compound | human constitutive and inducible NOS | Potent inhibitor | - |
| S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea | neuronal NOS (nNOS) | Potent inhibitor | 115-fold selective for nNOS vs iNOS; 29-fold selective for nNOS vs eNOS |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N'-phenylcarbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXNJIWNBHHMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324314 | |
| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19801-34-4 | |
| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for S Ethyl N Phenyl Isothiourea
Established Synthetic Pathways for Isothiourea Scaffolds
The formation of the isothiourea core is a fundamental process in organic synthesis, with several reliable methods having been developed and refined over the years. These can be broadly categorized into classical approaches and multi-component reaction designs.
Classical Approaches Involving Alkyl Halides and Thiourea (B124793) Intermediates
The most traditional and widely utilized method for the synthesis of S-alkylisothioureas involves the S-alkylation of a corresponding thiourea derivative with an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thiourea acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This initially forms an S-alkylisothiouronium salt. Subsequent treatment with a base can then yield the neutral S-alkylisothiourea.
Specifically, for the synthesis of S-Ethyl-N-phenyl-isothiourea, N-phenylthiourea would be reacted with an ethyl halide, such as ethyl iodide or ethyl bromide. The sulfur atom in N-phenylthiourea is the more nucleophilic center compared to the nitrogen atoms, leading to regioselective S-alkylation. Studies on the S-alkylation of various arylthioureas with reagents like allyl bromide or substituted benzyl (B1604629) bromides have demonstrated excellent yields, often in the range of 80-97%.
A related classical approach involves the reaction of ethylenethiourea (B1671646) with alcohols in the presence of aqueous acids (such as HCl, HBr, or HI), which can also produce S-alkyl-isothioureas in yields ranging from 36% to 98%, depending on the specific alcohol and acid used.
Multi-Component Reaction Design for Isothiourea Synthesis
Multi-component reactions (MCRs) have gained significant traction as a powerful tool in modern organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of isothiourea scaffolds, offering a more streamlined alternative to the classical multi-step procedures.
One notable example is the copper(I)-catalyzed three-component reaction between an amine, an isocyanide, and a thiosulfonate. This method allows for the synthesis of a diverse range of S-alkyl and S-aryl isothioureas under mild conditions. Another innovative approach is an electrochemical three-component reaction utilizing thiols, isocyanides, and amines as substrates. This method is particularly noteworthy for its avoidance of heavy metal catalysts and stoichiometric oxidants, aligning with the principles of green chemistry. The reaction proceeds through the electrochemical oxidation of a thiol to a sulfur radical, which then engages with the isocyanide and amine to form the isothiourea product.
A four-component synthesis has also been reported for the creation of isothiourea-ethylene-thered-piperazine derivatives, showcasing the versatility of MCRs in generating complex molecular architectures based on the isothiourea core. These MCR approaches often provide good to high yields and demonstrate broad substrate applicability and functional group tolerance.
Targeted Synthesis of this compound and its Analogues
While general methods for isothiourea synthesis are well-established, specific strategies have been developed for the targeted synthesis of particular derivatives, such as those based on the S-ethylisothiocitrulline scaffold, and for the controlled introduction of substituents.
Solid-Phase Synthesis Techniques for S-Ethyl-Isothiocitrullin-Based Compounds
Solid-phase synthesis has emerged as a valuable technique for the preparation of libraries of compounds for biological screening and has been successfully applied to the synthesis of isothiourea derivatives. This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with the product being cleaved from the resin in the final step.
This approach has been utilized in the synthesis of S-ethyl-isothiocitrulline-based dipeptides and pseudo-dipeptides. In a typical procedure, a resin-bound amine is reacted with an isothiocyanate to form a resin-bound thiourea. Subsequent S-alkylation, for instance with ethyl iodide, followed by cleavage from the solid support, yields the desired S-ethyl-isothiocitrulline derivative. This technique allows for the systematic variation of different parts of the molecule by using a diverse set of building blocks in the synthetic sequence. The solid-phase approach facilitates purification, as excess reagents and by-products can be easily washed away from the resin-bound product.
Regioselective Functionalization and Substituent Introduction
The regioselective functionalization of the N-phenylisothiourea scaffold is crucial for generating a diverse range of analogues with specific properties. The inherent nucleophilicity of the sulfur atom in N-phenylthiourea generally directs alkylation to the sulfur atom, leading to the desired S-alkylisothiourea.
In the synthesis of related heterocyclic systems, such as thiazoles from N-substituted thioureas, regioselectivity can be controlled by the electronic and steric properties of the substituents on the thiourea. For instance, the electrophilicity of different carbonyl carbons in a reactant can dictate which nitrogen atom of the thiourea participates in cyclization. While specific studies on the systematic variation of substituents on this compound are not extensively detailed in the literature, the principles of physical organic chemistry suggest that the electronic nature of substituents on the phenyl ring would modulate the nucleophilicity of the sulfur atom and could be used to fine-tune the reaction conditions for optimal yields. The pKa of the amine attached to the thiourea moiety can also influence the regioselectivity of acylation reactions.
Emerging Synthetic Methodologies for Isothiourea Derivatives
The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, sustainability, and access to novel chemical structures. Several emerging techniques are being applied to the synthesis of isothiourea derivatives.
Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of thioureas, precursors to isothioureas, has been successfully demonstrated in a continuous-flow setup using a multicomponent reaction of isocyanides, amines or amidines, and an aqueous polysulfide solution. This approach allows for the homogeneous and mild application of sulfur and simplifies product isolation. The use of polymer-supported isothiourea catalysts in packed bed reactors within a flow system has also been shown to be effective for promoting enantioselective reactions.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. This methodology has been applied to the synthesis of unsymmetrical thiourea derivatives through the reaction of tertiary amines with phenyl-iso-thiocyanate in the presence of a photocatalyst. This method activates the tertiary amines via C-N bond cleavage under mild and environmentally friendly conditions. Isothiourea-catalyzed enantioselective radical conjugate additions have also been developed using photocatalysis.
Electrochemical Synthesis: As mentioned in the context of MCRs, electrochemical methods provide a green and efficient route to isothioureas. By avoiding the need for chemical oxidants and metal catalysts, electrosynthesis represents a sustainable alternative for the construction of the isothiourea scaffold. This technique relies on the generation of reactive intermediates, such as sulfur radicals from thiols, under electrochemical conditions to drive the desired transformations.
Advanced Molecular Structure Elucidation and Spectroscopic Characterization of S Ethyl N Phenyl Isothiourea and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of S-Ethyl-N-phenyl-isothiourea in solution. Through 1D (¹H and ¹³C) and 2D NMR experiments, the precise connectivity and chemical environment of each atom can be determined.
In the ¹H NMR spectrum, the ethyl group characteristically presents as a triplet for the terminal methyl (CH₃) protons and a quartet for the adjacent methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum. The N-H protons of the isothiourea moiety often present as broad singlets, with chemical shifts that can be sensitive to solvent and concentration. For instance, in related N-acyl thiourea (B124793) derivatives, NH protons have been observed as broad signals between 11.0 and 12.2 ppm in DMSO-d₆ mdpi.commdpi.com.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the ethyl carbons, the aromatic carbons of the phenyl ring, and the characteristic C=N or C=S carbon of the isothiourea core. The thiocarbonyl (C=S) carbon in related thiourea derivatives is particularly noteworthy, often appearing significantly downfield; for example, a resonance of 178.66 ppm has been reported for a related N,N'-diarylthiourea nih.gov.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
| Ethyl (-CH₂CH₃) | ~1.2-1.4 (t, 3H); ~2.8-3.0 (q, 2H) | ~14-16 (CH₃); ~25-30 (CH₂) | COSY: CH₂ ↔ CH₃; HMBC: CH₃, CH₂ ↔ S-C |
| Phenyl (C₆H₅) | ~7.0-7.5 (m, 5H) | ~120-140 | HMBC: Phenyl-H ↔ N-C |
| Isothiourea (NH) | ~8.5-12.0 (br s) | - | HMBC: NH ↔ C=N, Phenyl-C |
| Isothiourea (C=N-S) | - | ~175-180 | - |
Note: The chemical shifts are approximate values based on related thiourea and isothiourea derivatives and can vary depending on the solvent and specific molecular structure.
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing
Studies on analogous N-phenylthiourea derivatives show that the thiourea backbone (S=C-N-H) tends to be nearly planar. The C=S bond distance is typically found to be around 1.69 Å, intermediate between a pure double and single bond, indicating electron delocalization across the N-C=S system nih.gov. The C-N bond lengths within the thiourea core are also informative; for example, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, the two C-N bonds have slightly different lengths (1.340 Å and 1.362 Å), reflecting their distinct chemical environments nih.gov.
The crystal packing of these molecules is stabilized by a network of intermolecular interactions. A predominant interaction is the N–H···S hydrogen bond, where the N-H group of one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule. This interaction is a robust motif that often links molecules into one-dimensional chains or larger cyclic assemblies, such as hexameric rings asianpubs.orgnih.gov. In addition to conventional hydrogen bonds, weaker interactions like C–H···π and C=S···π contacts contribute to the stability of the crystal structure nih.gov. The relative orientation of the phenyl rings can lead to π-π stacking interactions, although in some structures, significant distances between rings preclude this type of bonding asianpubs.org.
| Structural Parameter | Typical Value / Observation | Significance |
| C=S Bond Length | ~1.68 - 1.70 Å | Indicates partial double bond character due to delocalization. |
| C-N Bond Lengths | ~1.34 - 1.37 Å | Shorter than a typical C-N single bond, confirming delocalization. |
| Thiourea Backbone | Often near-planar | Facilitates conjugation and specific intermolecular interactions. |
| Primary Interaction | N–H···S Hydrogen Bonds | Links molecules into chains, pairs, or hexameric rings, defining the supramolecular architecture nih.gov. |
| Secondary Interactions | C–H···π, C=S···π contacts | Contribute to the overall stability and packing efficiency of the crystal lattice nih.gov. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. FTIR and Raman are complementary; FTIR measures the absorption of infrared light, while Raman measures the scattering of light from a laser source lippertt.ch.
The spectra of this compound and its derivatives are characterized by several key vibrational bands. The N-H stretching vibration typically appears as a sharp to broad band in the region of 3100-3400 cm⁻¹ in the FTIR spectrum mdpi.comresearchgate.net. The precise position is sensitive to hydrogen bonding; stronger bonds lead to broader bands at lower wavenumbers. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the ethyl group appear just below 3000 cm⁻¹ scirp.org.
The C=N stretching vibration of the isothiourea group is a crucial diagnostic peak, typically found in the 1600-1650 cm⁻¹ region. Vibrations associated with the phenyl ring (C=C stretching) also occur in this region, generally between 1450 and 1600 cm⁻¹. The C-N and N-C-N stretching modes give rise to bands in the 1250-1450 cm⁻¹ range. The C=S stretching vibration is often found at lower frequencies, and its assignment can be complex; in many thiourea derivatives, it is identified in the 700-800 cm⁻¹ or 1250-1300 cm⁻¹ regions, often coupled with other modes asianpubs.orgmdpi.com. The C=S bond vibration, due to its polarizability, can sometimes be more prominent in the Raman spectrum lippertt.ch.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique (FTIR/Raman) |
| N-H Stretch | 3100 - 3400 | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850 - 2980 | FTIR, Raman |
| C=N Stretch | 1600 - 1650 | FTIR, Raman |
| Phenyl C=C Stretch | 1450 - 1600 | FTIR, Raman |
| N-C-N Stretch | 1400 - 1450 | FTIR |
| C-N Stretch | 1250 - 1350 | FTIR |
| C=S Stretch | 700 - 800 or 1250 - 1300 | FTIR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₂N₂S), the monoisotopic mass is 180.0721 Da, and the nominal molecular weight is 180.27 g/mol chemspider.comchemicalbook.com.
In electron ionization mass spectrometry (EI-MS), the first step is the formation of a molecular ion (M⁺•), which should be observed at m/z 180. This molecular ion then undergoes a series of fragmentation reactions to produce smaller, characteristic fragment ions. The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting fragments (both ions and neutral species).
For this compound, several key fragmentation pathways can be predicted:
Loss of the ethyl group: Cleavage of the S-C₂H₅ bond can lead to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a fragment ion at m/z 151.
Loss of the thioethyl group: Homolytic cleavage of the C-S bond can result in the loss of a thioethyl radical (•SC₂H₅, 61 Da), producing an ion at m/z 119, corresponding to [C₆H₅N₂H]⁺.
Formation of phenyl isothiocyanate: A rearrangement reaction could lead to the formation of the stable phenyl isothiocyanate cation radical [C₆H₅NCS]⁺• at m/z 135.
Cleavage of the phenyl ring: Loss of the phenyl group (•C₆H₅, 77 Da) could generate a fragment at m/z 103.
The relative abundance of these fragment ions in the mass spectrum provides a fingerprint that helps confirm the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments to four or more decimal places, allowing for the unambiguous determination of their elemental formulas.
| Ion | Proposed Structure | m/z (Nominal) | Neutral Loss |
| [M]⁺• | [C₉H₁₂N₂S]⁺• | 180 | - |
| [M - C₂H₅]⁺ | [C₇H₇N₂S]⁺ | 151 | •C₂H₅ (29 Da) |
| [M - SC₂H₅]⁺ | [C₇H₇N₂]⁺ | 119 | •SC₂H₅ (61 Da) |
| [C₆H₅NCS]⁺• | Phenyl isothiocyanate ion | 135 | C₂H₅NH (45 Da) |
| [C₆H₅]⁺ | Phenyl cation | 77 | C₃H₇N₂S (103 Da) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by electronic transitions associated with its aromatic and conjugated systems.
The primary chromophore in the molecule is the phenyl group attached to the isothiourea moiety. This system gives rise to intense absorptions corresponding to π → π* transitions. For benzene (B151609) and its simple derivatives, these transitions typically result in two main absorption bands: a strong band (the E₂-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm.
| Type of Transition | Associated Functional Group | Expected λmax Region (nm) | Relative Intensity |
| π → π* (E₂-band) | Phenyl Ring | 200 - 220 | High |
| π → π* (B-band) | Phenyl Ring | 250 - 280 | Medium to Low |
| n → π* | C=N and C=S groups | > 280 | Low |
Computational Chemistry and Theoretical Modeling of S Ethyl N Phenyl Isothiourea
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules like S-Ethyl-N-phenyl-isothiourea. DFT calculations, often employing hybrid functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP), provide insights into the molecule's geometry and electronic properties. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable. For this compound, the HOMO is typically localized on the electron-rich phenyl and isothiourea moieties, while the LUMO is distributed across the molecule's backbone.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. Such information is invaluable for predicting how this compound will interact with other molecules and biological targets. DFT calculations can also determine various thermochemical parameters, providing a comprehensive understanding of the compound's electronic behavior and potential reaction pathways.
| Calculated Parameter | Significance for this compound | Typical Method/Basis Set |
|---|---|---|
| Optimized Geometry | Provides stable 3D structure, bond lengths, and angles. | DFT/B3LYP/6-31G |
| HOMO Energy | Indicates electron-donating ability. | DFT/B3LYP/6-31G |
| LUMO Energy | Indicates electron-accepting ability. | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap (ΔE) | Predicts chemical reactivity and kinetic stability. | DFT/B3LYP/6-31G |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | DFT/B3LYP/6-31G** |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and its dynamic interactions with biological targets, such as proteins or enzymes. These simulations solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the particles in the system vary with time.
One of the primary applications of MD is to explore the conformational landscape of this compound. The molecule is not static; its rotatable bonds allow it to adopt various shapes or conformations. MD simulations can reveal the most stable or frequently occurring conformations in different environments (e.g., in a vacuum or in a solvent like water), which is crucial for understanding its biological activity.
When studying ligand-target interactions, MD simulations are used to assess the stability of the binding pose of this compound within the active site of a protein, which might have been predicted by molecular docking. researchgate.net By simulating the complex over a period of nanoseconds, researchers can observe how the ligand and protein adapt to each other, the stability of key interactions (like hydrogen bonds), and calculate the binding free energy. This provides a more realistic and dynamic picture of the binding event than static docking models. researchgate.net Analysis of the MD trajectory can reveal important information such as the root-mean-square deviation (RMSD) of the ligand, which indicates its stability in the binding pocket. researchgate.net
Molecular Docking Studies for Ligand-Protein Binding Mode Prediction and Selectivity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, typically a protein) to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a specific biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding energy.
For this compound, docking studies can identify the most probable binding pose within a target protein's active site. The results provide detailed information about the intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on similar thiourea (B124793) derivatives show interactions with key amino acid residues in the active sites of enzymes. nih.gov
The docking score, usually expressed in kcal/mol, provides a quantitative estimate of the binding affinity. A more negative score typically indicates a more favorable and stable binding interaction. researchgate.net By comparing the docking scores and binding modes of this compound against different protein targets, researchers can predict its selectivity, a crucial aspect of drug design. These in silico studies help to prioritize compounds for further experimental testing and guide the rational design of more potent and selective analogs. researchgate.netsemanticscholar.org
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Binding Affinity (Docking Score) | Estimated free energy of binding (e.g., in kcal/mol). | Predicts the strength of the interaction with a target protein. |
| Binding Pose/Mode | Predicted 3D orientation and conformation of the ligand in the active site. | Shows how the molecule fits and interacts with the protein. |
| Key Intermolecular Interactions | Identifies specific hydrogen bonds, hydrophobic contacts, etc. | Elucidates the specific amino acid residues crucial for binding. |
| Selectivity | Differential binding affinity for a target protein over other off-target proteins. | Helps predict the specificity of the compound's biological effect. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, QSAR can be used to develop predictive models that estimate the biological activity of new, unsynthesized compounds. nih.govnih.gov
The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are correlated with changes in their structural, physical, or chemical properties, which are quantified by numerical values called molecular descriptors. nih.gov The process involves several key steps:
Data Set Selection: A diverse set of this compound derivatives with experimentally measured biological activities is compiled. This set is typically divided into a training set for model development and a test set for external validation. researchgate.net
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment), and topological indices that describe molecular shape and branching. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the most relevant descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or R²cv), and by predicting the activity of the test set compounds. nih.govresearchgate.net
QSAR studies on other thiourea derivatives have shown that properties like hydrophobicity, steric effects, mass, and electronegativity are often key predictors of activity. nih.govresearchgate.net A validated QSAR model for this compound analogs could be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing, thereby accelerating the drug discovery process.
| Component | Description | Example Value/Equation |
|---|---|---|
| QSAR Equation | A mathematical model relating descriptors to activity (e.g., pIC50). | pIC50 = β₀ + β₁(Descriptor A) - β₂(Descriptor B) + ... |
| Correlation Coefficient (R²) | Measures the goodness-of-fit of the model for the training set. A value closer to 1 is better. | 0.8301–0.9636 nih.gov |
| Cross-Validation Coefficient (Q² or R²cv) | Measures the internal predictive ability of the model. | 0.7628–0.9290 nih.gov |
| External Validation (R²pred) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |
Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. For this compound, this analysis provides a detailed picture of the molecular packing and the nature of the contacts between adjacent molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
The surface can be mapped with various properties, most commonly dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum: red spots indicate intermolecular contacts that are shorter than the van der Waals radii sum and represent strong interactions like hydrogen bonds, white areas represent contacts around the van der Waals distance, and blue regions indicate contacts longer than the van der Waals radii.
Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Bonding Characteristics
Natural Bonding Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements of the Lewis structure. For this compound, NBO analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into a more intuitive chemical picture of localized bonds and lone pairs.
A key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis identifies donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs within the molecule. The stabilization energy (E(2)) associated with each interaction quantifies the extent of intramolecular charge transfer or delocalization. For instance, interactions between a lone pair on a nitrogen or sulfur atom and an adjacent antibonding orbital (e.g., n → σ* or n → π*) can be quantified. These delocalization effects are crucial for understanding the molecule's stability, geometry, and reactivity.
NBO analysis also provides information on:
Natural Atomic Charges: A more robust calculation of the charge distribution on each atom compared to other methods like Mulliken population analysis.
Hybridization: The specific spd composition of each hybrid orbital forming a bond.
By examining the donor-acceptor interactions and their stabilization energies in this compound, researchers can gain a deeper understanding of its electronic conjugation, hyperconjugative effects, and the nature of its chemical bonds.
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. KIE studies, both experimental and theoretical, are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps at or before the rate-determining step.
For this compound, KIE studies could be designed to probe various reaction mechanisms. For example, by replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), one can measure the effect on the reaction rate.
Primary KIE: If a C-H bond is broken in the rate-determining step, replacing H with D will typically result in a significant slowing of the reaction (a "normal" KIE, kH/kD > 1). This is because the heavier deuterium atom leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break.
Secondary KIE: If the isotopically substituted C-H bond is not broken but is located near the reaction center, a smaller KIE may still be observed. The magnitude and direction (normal or inverse, kH/kD < 1) of the secondary KIE can provide information about changes in hybridization or steric environment at that position during the transition state.
Theoretical KIEs can be calculated using computational chemistry methods by modeling the transition states of reactions involving this compound and its isotopically labeled analogs. Comparing these calculated values with experimental results can provide strong evidence for a proposed reaction mechanism. For instance, isotopic labeling on the ethyl group could probe reactions involving this part of the molecule, while labeling the phenyl ring could elucidate mechanisms related to aromatic substitution or modification.
Enzymatic Inhibition and Biological Activities of S Ethyl N Phenyl Isothiourea at the Molecular Level
Nitric Oxide Synthase (NOS) Inhibition
S-Ethyl-N-phenyl-isothiourea has been identified as a potent inhibitor of nitric oxide synthase (NOS) enzymes. nih.govacs.org This class of compounds, specifically the substituted N-phenylisothioureas, has been a subject of investigation to understand their structure-activity relationships in the context of NOS inhibition. nih.govacs.org The endogenous synthesis of nitric oxide (NO) is a critical physiological process mediated by a family of NOS enzymes, which convert L-arginine to L-citrulline. acs.org Isothiourea analogues are recognized as potent inhibitors of this process. acs.org
This compound demonstrates potent inhibitory activity against both the constitutive (cNOS) and inducible (iNOS) isoforms of human nitric oxide synthase. nih.govacs.org The NOS family includes two main types: constitutive isoforms, which include the neuronal (nNOS) and endothelial (eNOS) types, and the inducible isoform (iNOS). acs.org Research has confirmed that this compound and its derivatives can effectively inhibit these functionally distinct human isoforms. nih.govacs.org
While this compound itself is a potent NOS inhibitor, structural modifications to the N-phenylisothiourea scaffold have led to the development of analogues with significant isoform selectivity. nih.govacs.org One such analogue, S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea, has shown a pronounced selectivity for the neuronal isoform (nNOS). nih.govacs.org This compound exhibited a 115-fold selectivity for nNOS over the inducible isoform (iNOS) and a 29-fold selectivity over the endothelial isoform (eNOS). nih.govacs.org This demonstrates that targeted chemical modifications can achieve potent and selective inhibition of specific human NOS isozymes. nih.gov
Below is a data table illustrating the selectivity of a key derivative for different NOS isoforms.
| Compound | nNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | nNOS/iNOS Selectivity Ratio | nNOS/eNOS Selectivity Ratio |
| S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea | 0.04 | 4.6 | 1.15 | 115 | 29 |
Data sourced from studies on substituted N-phenylisothiourea analogues. nih.govacs.org
The inhibitory action of substituted N-phenylisothioureas on NOS is characterized by a competitive binding mechanism with the enzyme's natural substrate, L-arginine. nih.govacs.org Studies have demonstrated that these isothiourea derivatives compete with L-arginine for binding at the enzyme's active site. nih.gov For instance, S-ethylisothiourea, a related compound, acts as a potent competitive inhibitor for human inducible, endothelial, and neuronal NOS isozymes. nih.gov The inhibition is reversible, as the activity of the enzyme can be slowly restored by the addition of excess arginine. nih.gov This competitive interaction is a key feature of how this class of compounds modulates NOS activity. nih.gov
All NOS isoforms are heme-containing enzymes. acs.org The binding of isothiourea derivatives to the NOS active site directly involves interaction with this heme group. The binding of S-ethylisothiourea perturbs the spectrum of the iNOS enzyme, which is consistent with an alteration of the environment around the bound heme. nih.gov Structural analyses of the endothelial NOS heme domain complexed with isothiourea inhibitors have revealed that the S-ethyl group fits into a small hydrophobic pocket within the active site. nih.govnih.gov The inhibitory mechanism relies on both nonpolar van der Waals contacts and well-established hydrogen bonding interactions between the inhibitor and the amino acid residues in the active site. nih.gov The rapid binding of these inhibitors produces a distinct heme-substrate interaction that can be observed using difference spectrophotometry. nih.gov
Other Enzymatic Target Modulations by Isothiourea Derivatives
Beyond their well-documented effects on nitric oxide synthases, derivatives of isothiourea and the broader thiourea (B124793) class have been explored for their inhibitory potential against other enzymatic targets.
Derivatives containing a thiourea group have shown inhibitory activity against cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are crucial for the hydrolysis of acetylcholine, a key neurotransmitter. nih.gov For example, a series of coumarylthiazole derivatives incorporating aryl thiourea groups were synthesized and evaluated for their inhibitory effects on both AChE and BuChE. nih.gov The results indicated that these compounds exhibited inhibitory activity against both enzymes. nih.gov Specifically, one thiourea derivative, 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea, was identified as the most active compound against AChE in its series, with an IC₅₀ value of 4.58 μM. nih.gov
The table below shows the inhibitory activity of a representative thiourea derivative against cholinesterases.
| Compound | Target Enzyme | IC₅₀ (µM) |
| 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea | AChE | 4.58 |
| 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea | BuChE | 12.11 |
Data sourced from studies on coumarylthiazole derivatives. nih.gov
Carbonic Anhydrase and Urease Inhibition
Isothiourea derivatives have been investigated for their inhibitory effects on metalloenzymes like carbonic anhydrase (CA) and urease. A series of 1,4-dihydropyrimidinone (DHPM) substituted diaryl urea (B33335) and thiourea derivatives demonstrated inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II). nih.gov Specifically, compounds within this series showed IC50 values of 66.23 µM for hCA I and 63.09 µM for hCA II, indicating their potential as inhibitors. nih.gov The mechanism of inhibition is suggested to be different from typical sulfonamides; due to their bulky nature, these compounds likely bind at the entrance of the active site cavity, similar to coumarins, rather than directly coordinating with the zinc ion. nih.gov
Similarly, other studies have explored sulfonamide-substituted amide and 1,3-disubstituted thiourea derivatives as inhibitors of various hCA isoforms, including hCA-II, hCA IX, and hCA-XII. nih.gov Certain derivatives exhibited potent and selective inhibition, with IC50 values as low as 0.18 µM against hCA II and 0.17 µM against hCA IX. nih.gov Molecular docking studies suggest that these compounds interact with key residues within the enzyme's active site. nih.gov While direct studies on this compound were not prevalent in the searched literature, the consistent inhibitory activity of the broader isothiourea and thiourea classes against carbonic anhydrases highlights a significant area of their biological action. nih.govnih.govnih.govunifi.it
Inhibition of urease by thiourea derivatives has also been a subject of study, with molecular docking being used to investigate the interactions between the compounds and the target enzyme.
Table 1: Inhibitory Activity of Selected Isothiourea and Thiourea Derivatives against Carbonic Anhydrase Isoforms
| Compound Class | Target Enzyme | IC50 (µM) |
|---|---|---|
| DHPM substituted diaryl thiourea | hCA I | 66.23 nih.gov |
| DHPM substituted diaryl thiourea | hCA II | 63.09 nih.gov |
| Sulfonamide-substituted amide | hCA II | 0.18 nih.gov |
| Sulfonamide-substituted amide | hCA IX | 0.17 nih.gov |
| Sulfonamide-substituted amide | hCA XII | 0.58 nih.gov |
Kinase Inhibition (e.g., Serine/Threonine, Tyrosine Kinases, Phosphodiesterase-4)
Isothiourea derivatives have emerged as promising inhibitors of various protein kinases, which are crucial regulators of cellular signal transduction pathways. nih.gov The dysregulation of these pathways is often linked to diseases like cancer. nih.govresearchgate.net
Serine/Threonine Kinase Inhibition: Research has shown that isothiourea derivatives can act as inhibitors of serine/threonine kinases such as Casein Kinase II (CK2). nih.govresearchgate.net CK2 is involved in key cellular processes, including cell cycle regulation and apoptosis resistance. nih.gov Studies on human glial tumor cell lines demonstrated that modified isothiourea derivatives could reduce cell viability and decrease the levels of anti-apoptotic proteins. nih.gov For instance, N,Ni-Diisopropyl-S-(2,3,4,5,6-pentabromobenzylisothiouronium bromide) showed a significant decrease in the viability of low-grade SEGA cells even at a low concentration of 1 μM. nih.govresearchgate.net
Tyrosine Kinase Inhibition: Certain N-substituted thiourea derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) signaling. nih.gov EGFR is a protein tyrosine kinase, and its inhibition is a therapeutic strategy for some cancers. nih.gov A novel class of inhibitors with an N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework demonstrated the ability to inhibit cell proliferation in a dose-dependent manner, with IC50 values ranging from 2.5 to 12.9 µM in human lung carcinoma cell lines. nih.gov These compounds were found to reduce the tyrosine phosphorylation of EGFR and inhibit downstream signaling pathways involving Erk1/2 and AKT. nih.gov
Phosphodiesterase-4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cellular signaling. wikipedia.orgnih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which can modulate inflammatory responses. nih.gov While the direct inhibition of PDE4 by this compound was not specifically detailed in the provided search results, the broader family of PDE4 inhibitors is well-established for its anti-inflammatory effects, a property also attributed to isothiourea derivatives. wikipedia.orgnih.gov
Table 2: Kinase Inhibitory Activity of Selected Isothiourea Derivatives
| Derivative Class | Target Kinase | Effect | Cell Line |
|---|---|---|---|
| Pentabromobenzyl isothiourea bromides | Serine/Threonine Kinases (e.g., CK2) | Reduced cell viability, pro-apoptotic researchgate.net | Human glioma-derived cells (T98G, SEGA) researchgate.net |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea | Tyrosine Kinase (EGFR) | Inhibited cell proliferation (IC50: 2.5-12.9 µM) nih.gov | Human lung carcinoma cell lines nih.gov |
HIV-1 Enzyme Inhibition (Reverse Transcriptase, Ribonuclease H, Integrase)
The replication of Human Immunodeficiency Virus Type-1 (HIV-1) relies on several key viral enzymes, making them prime targets for antiretroviral drug development. nih.govmdpi.com Isothiourea and related thiourea derivatives have shown potential as inhibitors of these enzymes.
Reverse Transcriptase (RT) and Ribonuclease H (RNase H) Inhibition: HIV-1 Reverse Transcriptase is a multifunctional enzyme with both DNA polymerase and Ribonuclease H (RNase H) activity, both of which are essential for viral replication. nih.govmdpi.com While many approved drugs target the polymerase function, the RNase H domain remains a less exploited target. mdpi.com Benzisothiazolone derivatives, which can be related to the isothiourea scaffold, have been identified as multifunctional inhibitors of both RT DNA polymerase and RNase H activities. nih.gov Some of these compounds inhibited the DNA polymerase activity with IC50 values in the range of 1 to 6 µM and also demonstrated antiviral activity. nih.gov The discovery of compounds that can inhibit both functions of RT represents a promising avenue for new anti-HIV-1 therapies. nih.gov
Integrase Inhibition: While the search results did not specifically link this compound to HIV-1 integrase inhibition, some dual inhibitors targeting both RNase H and integrase have been developed, although they have shown more potent inhibition of integrase. mdpi.com This suggests that the broader chemical space around isothiourea could be explored for integrase inhibitory activity.
The development of urea and thiourea derivatives of existing HIV-1 protease inhibitors, such as lopinavir, has also been explored to enhance their biological activity. researchgate.net
Cellular and Sub-Cellular Biological Responses of Isothiourea Derivatives
Anti-Inflammatory Mechanisms
Isothiourea derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. Inflammation is a protective response of the immune system to harmful stimuli. researchgate.net Thiourea derivatives of naproxen (B1676952) have been synthesized and shown to possess potent anti-inflammatory activity, in some cases exceeding that of the parent drug. nih.gov
One of the key mechanisms identified is the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX). nih.gov For example, a naproxen-thiourea derivative incorporating m-anisidine (B1676023) showed a potent 5-LOX inhibition with an IC50 value of 0.30 μM, which was comparable to the known 5-LOX inhibitor zileuton. nih.gov This suggests that the anti-inflammatory effects of these compounds are, at least in part, mediated by the modulation of the leukotriene pathway. nih.gov
Furthermore, some bis-thiourea derivatives have been evaluated for their anti-inflammatory potential through in vitro lipoxygenase enzyme inhibition studies and in vivo models like the carrageenan-induced paw edema assay. researchgate.netdntb.gov.ua These studies have identified compounds with promising anti-inflammatory effects. researchgate.net Additionally, thiourea derivatives have been noted to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) and also to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net
Table 3: Anti-Inflammatory Activity of Selected Thiourea Derivatives
| Compound | Assay | Result |
|---|---|---|
| Naproxen-thiourea derivative with m-anisidine | 5-LOX Inhibition | IC50 = 0.30 µM nih.gov |
| Bis-thiourea derivatives (SK1, SK3) | Carrageenan-induced paw edema | Promising anti-inflammatory potential researchgate.netdntb.gov.ua |
| Various thiourea derivatives | Cytokine Production | Inhibition of TNF-α and IL-1β researchgate.net |
Antioxidant Activity and Reactive Oxygen Species Modulation
Isothiourea and thiourea derivatives are recognized for their antioxidant properties and their ability to modulate reactive oxygen species (ROS). nih.govresearchgate.net Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in various diseases. researchgate.net
The thiourea moiety itself is known to be a potent scavenger of free radicals. researchgate.netresearchgate.nethueuni.edu.vn Studies have shown that thiourea derivatives can effectively scavenge radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS). researchgate.nethueuni.edu.vn The antioxidant capacity can be influenced by the substituents on the thiourea core. For instance, in a comparison between 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU), DPTU showed significantly better free radical scavenging activity, with lower IC50 values in both DPPH and ABTS assays. hueuni.edu.vn
The mechanism of antioxidant action is believed to primarily involve hydrogen atom transfer (HAT), where the thiourea derivative donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.nethueuni.edu.vn In addition to direct radical scavenging, some isothiourea-containing compounds, such as certain benzothiazole-isothiourea derivatives, have been evaluated for their antioxidant activity in the context of neurodegenerative diseases. nih.gov
Table 4: Radical Scavenging Activity of Selected Thiourea Derivatives
| Compound | Assay | IC50 |
|---|---|---|
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM hueuni.edu.vn |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM hueuni.edu.vn |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM hueuni.edu.vn |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM hueuni.edu.vn |
Anti-Aggregant Effects on Amyloid-Beta Peptides (Aβ42)
The aggregation of amyloid-beta peptides, particularly Aβ42, is a central event in the pathogenesis of Alzheimer's disease, leading to the formation of neurotoxic oligomers and plaques. nih.govfrontiersin.org Molecules that can inhibit this aggregation process are of significant therapeutic interest.
The development of such multi-target compounds, which also possess antioxidant and cholinesterase inhibitory properties, represents a promising strategy for addressing the complex pathology of Alzheimer's disease. nih.gov While the direct effect of this compound on Aβ42 aggregation was not found, the proven anti-aggregant activity of isothiourea-containing hybrids underscores the potential of this chemical class in the development of new anti-amyloid agents. nih.gov
Modulation of Voltage-Gated Ion Channels (e.g., Na+ Currents by KB-R7943)
The isothiourea derivative KB-R7943, known as 2-[2-[4-(4-nitrobenzyloxy)phenyl]ethyl]isothiourea, has been identified as a modulator of voltage-gated sodium channels (NaV). While primarily recognized as an inhibitor of the reverse mode of the Na+-Ca2+ exchanger, studies have demonstrated its direct effects on various components of the voltage-gated sodium current (INa) in pituitary GH3 cells.
KB-R7943 concentration-dependently inhibits both the transient (INa(T)) and late (INa(L)) components of the sodium current. The inhibition is more potent for the late component, with an IC50 value of 0.9 µM, compared to the transient component, which has an IC50 of 11 µM. The dissociation constant for the block of INa by KB-R7943 has been estimated to be 0.97 µM.
Further investigation has revealed that KB-R7943 also suppresses other components of the sodium current, including the instantaneous window current (INa(W)), the resurgent Na+ current (INa(R)), and the persistent Na+ current (INa(P)). Docking predictions suggest potential molecular interactions between KB-R7943 and the human NaV1.2 and NaV1.7 channels. These findings indicate that the NaV channels are a significant target for isothiourea derivatives like KB-R7943.
Table 1: Inhibitory Effects of KB-R7943 on Voltage-Gated Na+ Current Components
| Current Component | IC50 Value (µM) |
|---|---|
| Transient Na+ Current (INa(T)) | 11 |
| Late Na+ Current (INa(L)) | 0.9 |
Histamine (B1213489) H3 Receptor (H3R) Antagonism
Isothiourea derivatives have also been investigated for their activity at histamine receptors. The compound VUF 9153, or S-[3-(4(5)-imidazolyl)]propyl-N-(4-chlorobenzyl)isothiourea, is a potent and selective antagonist of the histamine H3 receptor (H3R).
In vitro studies have shown that VUF 9153 effectively displaces [3H]N alpha-methylhistamine (B1220267) binding to rat cortex and hippocampal membranes, with a pKi value of 9.77 ± 0.03. It also antagonizes the inhibitory effects of the H3 agonist (R)-alpha-methylhistamine in isolated guinea-pig ileum, demonstrating a pKB value of 9.95 ± 0.07. In these assays, VUF 9153 was found to be 10 to 50 times more potent than the well-known H3 receptor antagonist, thioperamide. VUF 9153 exhibits very weak or no activity at histamine H1 or H2 receptors, highlighting its selectivity for the H3 subtype. The ability of isothiourea-based compounds to act as potent and selective H3R antagonists underscores the therapeutic potential of this chemical class for conditions involving the histaminergic system.
Table 2: Histamine H3 Receptor Antagonist Activity of VUF 9153
| Parameter | Value |
|---|---|
| pKi (rat cortex/hippocampal membranes) | 9.77 ± 0.03 |
| pKB (guinea-pig ileum) | 9.95 ± 0.07 |
Cytotoxic Effects on Cancer Cell Lines
Derivatives of N-phenylisothiourea have demonstrated significant cytotoxic effects against various human cancer cell lines. A study on a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs revealed potent activity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells.
Several of these compounds exhibited high cytotoxicity with IC50 values under 10 µM. Notably, the 3,4-dichlorophenylthiourea derivative was particularly effective against the SW620 metastatic colon cancer cell line, with an IC50 of 1.5 ± 0.72 µM. Other active compounds included a 4-(trifluoromethyl)phenylthiourea derivative and a 4-chlorophenylthiourea derivative, with IC50 values against SW620 cells ranging from 5.8 ± 0.76 to 7.6 ± 1.75 µM. The cytotoxic mechanism of these thioureas involves the induction of apoptosis. For instance, the 3,4-dichlorophenylthiourea compound induced late apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells.
Further research on N-benzoyl-N'-phenylthiourea derivatives has also shown cytotoxic activity against the MCF-7 breast cancer cell line. For example, an N-(4-t-butylbenzoyl)-N'-phenylthiourea compound showed cytotoxicity against MCF-7, T47D, and HeLa cells. Another study reported that a novel N-substituted thiourea derivative, DC27, inhibited the proliferation of a panel of human lung carcinoma cell lines with IC50 values ranging from 2.5 to 12.9 µM, an effect mediated by the induction of apoptosis and cell cycle arrest. These findings highlight the potential of the N-phenylisothiourea scaffold as a basis for the development of new anticancer agents.
Table 3: Cytotoxic Activity (IC50) of Selected N-Phenylisothiourea Derivatives on Cancer Cell Lines
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3,4-dichlorophenylthiourea | SW620 (Colon) | 1.5 ± 0.72 |
| 4-(trifluoromethyl)phenylthiourea | SW620 (Colon) | 5.8 ± 0.76 |
| 4-chlorophenylthiourea | SW620 (Colon) | 7.6 ± 1.75 |
| DC27 | Human Lung Carcinoma | 2.5 - 12.9 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of S Ethyl N Phenyl Isothiourea Analogues
Impact of Aromatic Ring Substituents on Biological Potency and Selectivity
The substitution pattern on the N-phenyl ring of S-Ethyl-N-phenyl-isothiourea has a profound impact on both the potency and the selectivity of these compounds as NOS inhibitors. Research has demonstrated that the electronic and steric properties of the substituents can fine-tune the interaction of the inhibitor with the active site of the different NOS isoforms (nNOS, eNOS, and iNOS).
This compound itself is a potent inhibitor of all three human NOS isoforms, exhibiting Ki values in the sub-micromolar range. However, strategic substitution on the phenyl ring has led to analogues with significantly enhanced selectivity, particularly for the neuronal NOS (nNOS) isoform.
One of the most notable findings is the effect of placing a trifluoromethyl group at the para-position of the phenyl ring. The resulting analogue, S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea, demonstrates a remarkable increase in selectivity for nNOS over both eNOS and iNOS. nih.gov This analogue exhibits a 115-fold selectivity for nNOS versus iNOS and a 29-fold selectivity versus eNOS. nih.gov This enhanced selectivity is achieved primarily by a decrease in inhibitory potency against eNOS and iNOS, with only a modest effect on nNOS inhibition.
The inducible NOS (iNOS) isoform appears to be the most sensitive to structural modifications at the para-position of the N-phenyl ring. This suggests that the active site of iNOS has specific steric or electronic requirements in this region that differ from those of nNOS and eNOS. In general, para-substitution on the aromatic ring has been shown to have the greatest influence on isoform selectivity.
| Compound | Substituent on Phenyl Ring | nNOS Ki (μM) | eNOS Ki (μM) | iNOS Ki (μM) | nNOS Selectivity (vs. eNOS) | nNOS Selectivity (vs. iNOS) |
|---|---|---|---|---|---|---|
| This compound | H (unsubstituted) | Data not available in abstract | Data not available in abstract | Data not available in abstract | - | - |
| S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea | 4-CF3 | 0.32 | 9.4 | 37 | 29-fold | 115-fold |
Role of the S-Ethyl Moiety in Biological Recognition
The S-ethyl group of this compound plays a crucial role in the molecule's interaction with the NOS active site. SAR studies have shown that the size and nature of the S-alkyl substituent are critical for potent inhibition. The inhibitory activity of S-substituted isothioureas is highly dependent on the length of the alkyl chain.
Optimal inhibitory activity is observed with small alkyl groups, such as methyl and ethyl. A comparison of the potencies of various S-alkyl isothioureas has revealed that inhibitory activity declines sharply if the side chain exceeds two carbon atoms in length. nih.gov For instance, S-ethylisothiourea is a potent competitive inhibitor of all three human NOS isoforms with Ki values in the nanomolar range. Similarly, S-isopropylisothiourea also demonstrates potent inhibition. However, analogues with longer alkyl chains, such as n-propyl, t-butyl, and n-butyl, show a significant decrease in potency.
This suggests that the S-alkyl group fits into a relatively small and well-defined hydrophobic pocket within the active site of the NOS enzyme. The ethyl group appears to be of optimal size to occupy this pocket, contributing to the high binding affinity of the parent compound. Larger substituents likely introduce steric hindrance, preventing the inhibitor from binding effectively.
| Compound | S-Alkyl Group | Relative iNOS Inhibitory Potency |
|---|---|---|
| S-Methylisothiourea | Methyl | High |
| S-Ethylisothiourea | Ethyl | High |
| S-Isopropylisothiourea | Isopropyl | High |
| S-n-Propylisothiourea | n-Propyl | Decreased |
| S-n-Butylisothiourea | n-Butyl | Significantly Decreased |
Influence of Substituents on NOS Isoform Selectivity Profiles
As discussed in section 6.1, substituents on the N-phenyl ring are a key determinant of the NOS isoform selectivity of this compound analogues. The development of isoform-selective inhibitors is a major goal in the field, as the different NOS isoforms play distinct physiological and pathological roles.
The unsubstituted this compound is a potent, but not highly selective, inhibitor of all three NOS isoforms. The introduction of specific substituents on the phenyl ring allows for the modulation of this selectivity profile. The most successful strategies to date have focused on enhancing selectivity for nNOS.
The case of S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea exemplifies this principle. The addition of the 4-trifluoromethyl group leads to a dramatic increase in selectivity for nNOS over both eNOS and iNOS. nih.gov This selectivity arises from a differential effect of the substituent on the binding affinity for the three isoforms. While the potency against nNOS is largely maintained, the potency against eNOS and iNOS is significantly reduced.
This differential recognition suggests that the active sites of the three NOS isoforms, while highly homologous, possess subtle structural differences, particularly in the region that accommodates the N-phenyl group of the inhibitor. These differences can be exploited by the introduction of appropriate substituents to achieve the desired selectivity profile.
Correlation of Molecular Features with Enzyme Binding Affinity (e.g., Ki, IC50 values)
The enzyme binding affinity of this compound analogues, typically quantified by their Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, is directly correlated with specific molecular features of the inhibitors. These features include the nature of the substituent on the aromatic ring and the size of the S-alkyl group.
Studies have shown that these inhibitors act as competitive inhibitors of L-arginine, the natural substrate for NOS. nih.gov This indicates that they bind to the same active site on the enzyme. The strength of this binding is influenced by a combination of factors, including:
Hydrophobic Interactions: The S-ethyl group and the N-phenyl ring both participate in hydrophobic interactions within the enzyme's active site. The optimal size of the S-alkyl group suggests a well-defined hydrophobic pocket.
Steric Factors: As seen with the S-alkyl chain length, steric hindrance can significantly reduce binding affinity. Similarly, bulky substituents on the phenyl ring may also be detrimental to binding, unless they can be accommodated by a specific pocket in the active site of one isoform but not others.
The quantitative data from SAR studies, such as the Ki values presented in the tables, provide a clear correlation between these molecular features and the resulting enzyme binding affinity.
Coordination Chemistry of Isothiourea Ligands and S Ethyl N Phenyl Isothiourea Metal Complexes
Ligand Design and Denticity of Thiourea (B124793) and Isothiourea Scaffolds (N, O, S Donor Atoms)
Thiourea and its derivatives are versatile ligands due to the presence of multiple potential donor atoms. materialsciencejournal.org The thiourea backbone, SC(NH2)2, can exist in two tautomeric forms: the thione form, which is predominant in aqueous solutions, and the thiol form, also known as isothiourea. mdpi.com This structural flexibility gives rise to a variety of coordination behaviors.
The primary donor atoms available for coordination in these scaffolds are sulfur and nitrogen. mdpi.com The sulfur atom, being a soft donor, generally shows a higher tendency to coordinate with transition metals. materialsciencejournal.orgamazonaws.com In contrast, nitrogen coordination is less common. amazonaws.com The S-alkylation to form an isothiourea, such as S-Ethyl-N-phenyl-isothiourea, results in a thioether sulfur atom which has a reduced electron-donating ability compared to the thione group in thiourea. researchgate.net
The denticity of these ligands can vary:
Monodentate: Coordination typically occurs through the sulfur atom. mdpi.com
Bidentate: Chelating can occur through both a nitrogen and the sulfur atom (N,S-coordination). mdpi.com In acylthiourea derivatives, where a carbonyl group is present, bidentate coordination can also happen via the oxygen and sulfur atoms (O,S-coordination). rsc.org
Tridentate: In more complex derivatives, the ligand can act as a tridentate donor, utilizing oxygen, nitrogen, and sulfur atoms to coordinate with a single metal center, leading to the formation of stable octahedral complexes. nih.gov
This versatility allows for the design of ligands that can form a variety of complex structures with different symmetries and properties. materialsciencejournal.org
Synthesis and Characterization of Transition Metal Complexes (e.g., Pd(II), Pt(II), Ni(II), Cu(II), Ru(II), Au(I), Ag(I))
The synthesis of transition metal complexes with isothiourea ligands is typically straightforward. A common method involves the reaction of the ligand, dissolved in a suitable solvent like methanol (B129727) or acetone, with a solution of the corresponding metal salt (e.g., metal chloride). materialsciencejournal.org The resulting complex often precipitates from the solution and can be isolated by filtration. materialsciencejournal.org
A wide array of transition metal complexes featuring substituted thiourea and isothiourea ligands have been successfully synthesized and characterized. These include complexes with Palladium(II), Platinum(II), Nickel(II), Cobalt(II), Copper(II), Manganese(II), Cadmium(II), and Zinc(II). researchgate.netresearchgate.net Additionally, complexes with Gold(I) and Silver(I) have been reported, often demonstrating linear geometries. mdpi.com The synthesis of Ruthenium(II) complexes, sometimes resulting in "piano-stool" geometries, has also been achieved. conicet.gov.ar
Characterization of these newly formed complexes is performed using a suite of analytical techniques. Standard methods include elemental analysis, molar conductance measurements, and magnetic susceptibility studies. researchgate.net Spectroscopic techniques are crucial for elucidating the structure and bonding, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and mass spectrometry. nih.govresearchgate.net
Coordination Modes and Geometries within Metal Complexes
The coordination mode of the isothiourea ligand and the nature of the metal ion dictate the final geometry of the complex.
Coordination Modes: As discussed, the most common coordination mode is monodentate through the sulfur atom. materialsciencejournal.orgmdpi.com However, bidentate chelation through (N,S) or (O,S) donor pairs is also frequently observed, leading to the formation of stable five- or six-membered rings. mdpi.comresearchgate.net In some cases, such as with certain Girard's T derived ligands, the thiourea moiety can act as a tridentate (O,N,S) ligand. nih.gov There are also instances where isothiourea derivatives can switch their coordination from an initial Mn-N bond to a more stable Mn-S bond upon dark reactions following photolysis. ineosopen.org
Geometries: These varied coordination modes give rise to several common geometries:
Square Planar: This geometry is typical for d⁸ metal ions like Pd(II), Pt(II), and Ni(II), particularly when the ligand coordinates in a way that favors this arrangement. amazonaws.comresearchgate.net Magnetic susceptibility measurements often confirm a diamagnetic nature for these complexes, which is characteristic of a square planar geometry. researchgate.net
Tetrahedral: Co(II) complexes have a pronounced tendency to form tetrahedral geometries. amazonaws.com Some Cu(I) complexes also adopt this structure. conicet.gov.ar
Octahedral: Metal ions like Ni(II) and Co(II) can form octahedral complexes, especially with ligands that coordinate in a tridentate fashion or when two bidentate ligands and other ancillary ligands are involved. amazonaws.comnih.gov
Linear: Au(I) and Ag(I) complexes with thiourea-type ligands frequently exhibit linear coordination. mdpi.com
Spectroscopic and Structural Analysis of Metal-Ligand Interactions
Detailed analysis of the metal-ligand interaction is paramount for understanding the properties of the complex.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's coordination site. When coordination occurs through the sulfur atom, the absorption band associated with the C=S bond vibration (around 770 cm⁻¹) shifts to a lower frequency, while bands related to N-C=S vibrations (around 1515 and 1280 cm⁻¹) shift to higher frequencies. amazonaws.comresearchgate.net Conversely, nitrogen coordination would result in shifts in the reverse order. amazonaws.com
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand framework within the complex. acs.org For complexes containing phosphorus-based ancillary ligands, ³¹P NMR is also highly informative. rsc.org
Magnetic Susceptibility: This measurement helps to determine the geometry of the complex. For instance, Pd(II), Ni(II), and Pt(II) complexes are often diamagnetic, which is indicative of a square planar geometry. researchgate.net
Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the molecular structure, offering precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.orgconicet.gov.ar It has been used to confirm square-planar geometries for Pt(II) complexes and tetrahedral geometries for Cu(I) complexes. rsc.orgconicet.gov.ar
Biological Activities of this compound Metal Complexes (e.g., Antimicrobial, Antifungal, Antitumor)
Thiourea and isothiourea derivatives are known to exhibit a broad spectrum of biological activities, and it is widely observed that these activities are enhanced upon complexation with transition metal ions. materialsciencejournal.orgnih.gov The increased activity of the metal complexes is often explained by chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms.
Antimicrobial and Antifungal Activity: Metal complexes of thiourea derivatives have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal activity against species like C. albicans and A. niger. researchgate.netnih.gov The synergistic action between the metal and the ligand often leads to more potent antimicrobial effects than either component alone. nih.gov
Antitumor Activity: A number of metal complexes containing thiourea scaffolds have been investigated as potential anticancer agents. mdpi.com For example, Gallium(III) and Ruthenium(II) complexes with thiourea side chains have demonstrated significant anticancer activity against human colon and breast cancer cell lines. nih.gov Gold(I) and Silver(I) complexes have also shown promising cytotoxicity against various cancer cell lines, with their activity being influenced by the ancillary ligands attached to the metal. mdpi.com
Below is a table summarizing the antibacterial activity of N-phenyl-N′-(2-pyrimidyl) thiourea complexes, which are structurally related to this compound.
| Complex | Staphylococcus aureus (Inhibition Zone mm) | Escherichia coli (Inhibition Zone mm) | Pseudomonas aeruginosa (Inhibition Zone mm) |
|---|---|---|---|
| [Pd(PPTU)Cl] | 15 | 14 | 14 |
| [Pt(PPTU)Cl] | 16 | 15 | 15 |
| [Ni(PPTU)Cl] | 14 | 13 | 14 |
| [Co(PPTU)Cl] | 13 | 13 | 12 |
| [Cu(PPTU)Cl] | 18 | 17 | 17 |
Data sourced from a study on N-phenyl-N′-(2-pyrimidyl) thiourea (PPTU) complexes, demonstrating their efficacy against various bacterial strains. researchgate.net
Catalytic Applications of S Ethyl N Phenyl Isothiourea and Chiral Isothiourea Derivatives
Organocatalysis via Lewis Base Activation
Isothioureas function as effective Lewis base organocatalysts by activating carboxylic acid derivatives. researchgate.net The catalytic cycle typically begins with the nucleophilic attack of the chiral isothiourea on an activated carbonyl compound, such as an anhydride (B1165640) or an activated ester. This initial step forms a chiral acyl ammonium (B1175870) ion intermediate. researchgate.netnih.govrsc.org
Depending on the substrate and reaction conditions, this key intermediate can lead to several reactive species:
Acyl Ammonium Species: These are directly involved in enantioselective acyl transfer reactions, which are fundamental to kinetic resolutions and desymmetrization processes. researchgate.netresearchgate.net
C(1)-Ammonium Enolates: In the presence of a base, the acyl ammonium ion can be deprotonated at the α-carbon to form a C(1)-ammonium enolate. researchgate.netrsc.orgacs.org These potent nucleophiles are key intermediates in various transformations, including cycloadditions and Michael additions. researchgate.netrsc.orgacs.org The geometry of these enolates, often stabilized by non-covalent interactions like 1,5-O···S chalcogen bonding, plays a crucial role in determining the stereochemical outcome of the reaction. acs.orgresearchgate.net
α,β-Unsaturated Acyl Ammonium Intermediates: When the substrate is an α,β-unsaturated carboxylic acid derivative, the catalyst forms an α,β-unsaturated acyl ammonium species. This activation enhances the electrophilicity of the β-position, making it susceptible to attack by nucleophiles in conjugate addition reactions. researchgate.netacs.org
Through these modes of activation, chiral isothioureas provide a general platform for a multitude of asymmetric transformations, proceeding through well-defined, catalytically generated intermediates. researchgate.net
Enantioselective Transformations (e.g., Michael Additions, Cycloadditions)
Chiral isothiourea derivatives have proven to be highly effective catalysts for a variety of enantioselective transformations, most notably Michael additions and cycloaddition reactions. These processes leverage catalytically generated reactive intermediates to construct carbon-carbon and carbon-heteroatom bonds with high stereocontrol.
Michael Additions: The isothiourea-catalyzed asymmetric Michael reaction provides a powerful method for stereoselective C-C bond formation. acs.org In a typical reaction, the catalyst activates an α,β-unsaturated ester, forming a chiral α,β-unsaturated N-acylammonium intermediate. This enhances the substrate's electrophilicity, allowing for the conjugate addition of a nucleophile. For instance, the addition of malonates to α,β-unsaturated para-nitrophenyl (B135317) esters, catalyzed by isothioureas like HyperBTM, proceeds with excellent yields and enantioselectivities, often exceeding a 99:1 enantiomeric ratio (er). acs.org DFT studies have shown that the Michael addition of the malonate to the chiral isothiouronium intermediate is the stereodetermining step. acs.org This methodology has also been successfully applied to the α-functionalization of glycine (B1666218) Schiff base aryl esters through 1,4-additions to Michael acceptors, yielding a range of α-functionalized α-amino acid derivatives. researchgate.net
Cycloadditions: Isothioureas are particularly adept at catalyzing formal cycloaddition reactions via the generation of C(1)-ammonium enolates. rsc.org A prominent example is the enantioselective [2+2] cycloaddition of C(1)-ammonium enolates with various electrophiles to form β-lactones. acs.orgnih.govnih.gov For instance, using the isothiourea catalyst HyperBTM, arylacetic anhydrides react with N-alkyl isatins to generate spirocyclic β-lactones. acs.orgnih.gov Subsequent in situ ring-opening with an amine nucleophile yields highly enantioenriched products with diastereomeric ratios (dr) up to 92:8 and enantiomeric ratios greater than 99:1. acs.org This strategy has been extended to reactions with α-ketophosphonates, providing access to phosphonate-functionalized β-lactones with high diastereo- and enantioselectivity. nih.gov Beyond [2+2] cycloadditions, isothioureas have been used to catalyze [3+2] and [4+2] cycloaddition processes. rsc.org An intramolecular Michael addition-lactonization cascade, starting from pyrrole-derived enone acids, has been developed to construct the pyrrolizine core with excellent enantiocontrol. rsc.org
| Transformation | Catalyst | Substrates | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|---|
| Michael Addition | HyperBTM | Malonates and α,β-Unsaturated p-Nitrophenyl Esters | Michael Adducts | Good | N/A | >99:1 | acs.org |
| [2+2] Cycloaddition | HyperBTM | Arylacetic Anhydrides and N-Alkyl Isatins | β-Hydroxyamides (after ring opening) | Up to 81% | Up to 95:5 | >99:1 | acs.org |
| [2+2] Cycloaddition | (2S,3R)-HyperBTM | α-Silyl Acids and α-Ketophosphonates | β-Lactones | Up to 98% | >95:5 | >99:1 | nih.gov |
| Intramolecular Michael Addition-Lactonization | Benzotetramisole (BTM) | Pyrrole-Derived Enone Acids | Pyrrolizine Derivatives (after ring opening) | Excellent | >95:5 | Up to 98:2 | rsc.org |
Kinetic Resolution Processes
Chiral isothiourea catalysts are highly effective in acylative kinetic resolution (KR) and dynamic kinetic resolution (DKR), providing access to a variety of enantioenriched molecules, particularly alcohols and planar chiral compounds. beilstein-journals.orgnih.govnih.gov The underlying mechanism involves the formation of a chiral acyl-transfer species from the reaction of the isothiourea catalyst with an acylating agent (typically an anhydride). beilstein-journals.org This chiral intermediate then selectively acylates one enantiomer of a racemic substrate at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product.
This methodology has been successfully applied to the KR of various challenging substrates:
Tertiary Alcohols: Acyclic tertiary α-hydroxy esters have been resolved with high selectivity factors (up to 200) using isothiourea catalysis. researchgate.netthieme-connect.com The efficiency of the resolution is sensitive to the steric and electronic properties of the alcohol substrate. researchgate.net
Planar Chiral Paracyclophanols: Isothiourea catalysis has provided an effective route to enantiomerically enriched planar chiral compounds. The KR of racemic 4-hydroxy[2.2]paracyclophane using the catalyst HyperBTM and isobutyric anhydride achieved a synthetically useful selectivity factor (s-factor) of 20. beilstein-journals.org More broadly, this approach has been used for the KR of configurationally stable planar chiral paracyclophanols and the DKR of configurationally labile macrocyclic phenols, achieving excellent enantioselectivity (up to 98:2 er) and high yields. nih.govnih.gov
The choice of catalyst is crucial; for instance, in the KR of a configurationally stable macrocyclic phenol, changing the catalyst from HyperBTM to (R)-BTM significantly increased the selectivity factor from 5 to 14. nih.gov
| Resolution Type | Catalyst | Substrate | Acylating Agent | Selectivity Factor (s) | Enantiomeric Ratio (er) / Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Kinetic Resolution | Isothiourea | Acyclic Tertiary α-Hydroxy Esters | Not Specified | Up to 200 | High | researchgate.netthieme-connect.com |
| Kinetic Resolution | HyperBTM | 4-Hydroxy[2.2]paracyclophane | Isobutyric Anhydride | ~20 | ~90% ee | beilstein-journals.org |
| Kinetic Resolution | (R)-BTM | Planar Chiral Paracyclophanols | Isobutyric Anhydride | Up to 50 | Not Specified | nih.govnih.gov |
| Dynamic Kinetic Resolution | (R)-BTM | Configurationally Labile Macrocyclic Phenols | Isobutyric Anhydride | Not Specified | Up to 98:2 er | nih.govnih.gov |
Mechanistic Insights into Isothiourea-Catalyzed Reactions (e.g., Concerted Asynchronous [2+2] Cycloaddition)
Mechanistic studies, combining experimental and computational approaches, have provided significant insights into how chiral isothiourea catalysts achieve high levels of stereocontrol. A well-studied example is the formal [2+2] cycloaddition to form β-lactones.
The catalytic cycle is proposed to begin with the nucleophilic addition of the isothiourea catalyst to a symmetric arylacetic anhydride, forming an acyl ammonium ion pair. acs.org Subsequent deprotonation generates a key (Z)-ammonium enolate intermediate. acs.orgresearchgate.net The conformation of this enolate is critical for stereoselectivity and is believed to be stabilized by a 1,5-O···S chalcogen bonding interaction (an nO to σ*S–C orbital interaction). acs.org This interaction enforces a coplanar arrangement that creates a defined conformational bias. acs.orgnih.gov
The ammonium enolate then undergoes a cycloaddition with an electrophile, such as an isatin (B1672199) or a ketone. acs.orgnih.gov Mechanistic studies, including natural abundance ¹³C kinetic isotope effect experiments and computational analyses, support a concerted asynchronous [2+2] cycloaddition pathway. acs.org In this mechanism, the two new carbon-carbon bonds are formed in a single transition state, but not to the same extent, hence the term "asynchronous". acs.orgnih.gov The catalyst's chiral scaffold directs the approach of the electrophile, leading to the observed high diastereo- and enantioselectivity in the initial β-lactone product. acs.org Following the cycloaddition, the catalyst is released, regenerating it for the next catalytic cycle. acs.org In some cases, the initially formed product may undergo subsequent in situ epimerization or can be trapped by a nucleophile to yield the final, isolable product. acs.org These detailed mechanistic models are crucial for rationalizing the observed selectivity and for the future design of more advanced isothiourea catalysts. rsc.org
Emerging Research Avenues and Therapeutic Potential of S Ethyl N Phenyl Isothiourea in Medicinal Chemistry
Design of Novel Multi-Target Directed Ligands for Complex Diseases
A thorough review of current scientific literature indicates a lack of specific research focused on the design and development of S-Ethyl-N-phenyl-isothiourea as a multi-target directed ligand (MTDL) for complex diseases. The MTDL approach, which aims to create single molecules that can interact with multiple biological targets, is a prominent strategy in modern drug discovery. However, studies detailing the synthesis of hybrid molecules or pharmacophore combinations involving the this compound scaffold for this purpose are not present in available research databases. While other N-phenyl derivatives have been explored for multi-target activity, this specific compound remains uninvestigated in this context.
Application in Neurodegenerative Disease Research (e.g., Alzheimer's Disease)
There is currently no published research specifically investigating the application of this compound in the context of neurodegenerative diseases such as Alzheimer's disease. The pathophysiology of these conditions involves complex mechanisms, including protein aggregation, oxidative stress, and neuroinflammation, which are targeted by various therapeutic strategies. Some isothiocyanate and thiourea-containing compounds have been explored for neuroprotective effects. researchgate.netmdpi.com However, dedicated studies to evaluate the efficacy of this compound against targets relevant to Alzheimer's, such as cholinesterase inhibition, Aβ aggregation, or tau pathology, have not been reported. mdpi.com
Development of Anti-Cancer and Anti-Infective Agents
The potential of this compound as a scaffold for the development of anti-cancer or anti-infective agents remains unexplored in the scientific literature. Research into other, structurally distinct thiourea (B124793) derivatives has shown some promise, with certain compounds exhibiting cytotoxic activity against cancer cell lines by targeting various receptors and pathways. jppres.commdpi.com Similarly, the broader class of isothiocyanates has been investigated for anti-cancer mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. nih.govnih.govredalyc.org Despite the activity found in related compound classes, there are no specific studies or data on the anti-proliferative, anti-metastatic, or antimicrobial properties of this compound itself.
Prodrug Strategies and Bioactivation Mechanisms
The application of prodrug strategies to this compound has not been a subject of published research. Prodrug design is a common technique used to improve the pharmacokinetic or pharmacodynamic properties of a parent molecule, such as enhancing solubility, stability, or targeted delivery. nih.gov This involves chemically modifying the active compound to create a temporarily inactive form that undergoes bioactivation in the body to release the active drug. There are no studies detailing the synthesis of prodrugs of this compound or investigating its potential bioactivation pathways.
Conclusion and Future Outlook in S Ethyl N Phenyl Isothiourea Research
Summary of Key Academic Contributions and Discoveries
Research into S-Ethyl-N-phenyl-isothiourea and its related compounds has yielded several important discoveries, primarily centered on their biological activities. A significant body of work has focused on a structurally related compound, S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea, which has been identified as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This discovery has been a cornerstone in the exploration of isothiourea derivatives as potential therapeutic agents for neurological disorders where nitric oxide plays a pathological role.
The broader class of thiourea (B124793) derivatives, to which this compound belongs, has been the subject of extensive research, revealing a wide spectrum of biological activities. These include potential applications as antibacterial, antifungal, antiviral, and anticancer agents. The synthesis of various N-acyl thiourea derivatives has been a focal point, with studies demonstrating that modifications to the chemical structure can significantly influence their biological efficacy. For instance, the introduction of heterocyclic rings has been shown to enhance the antimicrobial and anti-biofilm properties of these compounds.
Key academic contributions can be summarized in the following table:
| Research Area | Key Findings | Relevant Compounds |
| Enzyme Inhibition | Potent and selective inhibition of neuronal nitric oxide synthase (nNOS). | S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea |
| Antimicrobial Activity | Broad-spectrum activity against various bacterial and fungal strains. | Various N-acyl thiourea and isothiourea derivatives. |
| Anticancer Potential | Cytotoxic effects against various cancer cell lines. | Adamantane-linked isothiourea derivatives. |
| Synthetic Methodologies | Development of efficient, multi-component reactions for the synthesis of novel isothiourea derivatives. | Piperazine-tethered isothiourea derivatives. |
Remaining Challenges and Knowledge Gaps in Understanding this compound
Despite the progress made, significant challenges and knowledge gaps remain in the scientific community's understanding of this compound itself. Much of the detailed biological and mechanistic data available pertains to its derivatives, particularly the trifluoromethyl-substituted analogue.
Specific Knowledge Gaps Include:
Detailed Biological Profile: The specific biological targets and a comprehensive pharmacological profile of this compound are not well-characterized. While the broader class of thioureas shows diverse bioactivity, the specific activities of this parent compound are less understood.
Mechanism of Action: For many of the observed biological effects of related thiourea derivatives, the precise molecular mechanisms of action remain to be fully elucidated.
Structure-Activity Relationships (SAR): While SAR studies have been conducted on various series of thiourea derivatives, a detailed and systematic investigation focused on substitutions on the phenyl and ethyl groups of this compound is lacking.
In Vivo Efficacy and Toxicology: There is a scarcity of in vivo studies to validate the in vitro findings for many isothiourea derivatives, including this compound. Comprehensive toxicological data is also essential for any potential therapeutic development.
Material Science Applications: The potential of this compound in material science is largely unexplored.
Prospective Research Directions and Interdisciplinary Collaborations
The existing knowledge gaps provide a clear roadmap for future research on this compound. A multi-pronged and interdisciplinary approach will be crucial to unlock its full potential.
Future Research Directions:
Systematic Biological Screening: A comprehensive screening of this compound and a library of its close analogues against a wide range of biological targets, including enzymes, receptors, and microbial strains, is warranted.
Mechanistic Studies: Advanced techniques in molecular biology and chemical biology should be employed to delineate the precise mechanisms of action for any identified biological activities.
Computational Chemistry and Molecular Modeling: In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, can guide the rational design of more potent and selective derivatives.
Development of Novel Synthetic Routes: The exploration of green and efficient synthetic methodologies for this compound and its derivatives will be beneficial for both academic research and potential industrial applications.
Interdisciplinary Collaborations:
Progress in this field will be significantly enhanced through collaborations between different scientific disciplines:
Medicinal Chemistry and Pharmacology: To design, synthesize, and evaluate the biological activities of novel derivatives.
Structural Biology: To determine the crystal structures of this compound and its derivatives in complex with their biological targets, providing insights for rational drug design.
Material Science and Polymer Chemistry: To investigate the potential of incorporating the isothiourea moiety into novel polymers and materials with unique properties.
Computational Science: To perform molecular modeling and data analysis to guide experimental work.
Translational Potential in Pharmaceutical Development and Material Science
The translational potential of this compound and its derivatives is significant, spanning both pharmaceutical and material science domains.
In Pharmaceutical Development:
The established role of a key derivative as a selective nNOS inhibitor highlights the potential of the this compound scaffold in developing drugs for neurodegenerative diseases, stroke, and other neurological conditions. Furthermore, the broad antimicrobial and anticancer activities observed in the wider thiourea class suggest that novel derivatives of this compound could be developed as new therapeutic agents to combat infectious diseases and cancer. The development of adamantane-linked isothiourea derivatives with anti-proliferative profiles is a promising step in this direction.
In Material Science:
The isothiourea functional group, with its ability to engage in hydrogen bonding and coordinate with metal ions, presents opportunities for the development of new materials. Potential applications include:
Polymers: Incorporation into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, or metal-chelating properties.
Sensors: The ability to interact with specific ions or molecules could be harnessed to create chemical sensors.
Catalysis: Chiral isothiourea derivatives have been explored as organocatalysts in asymmetric synthesis, and further research could expand their utility.
Q & A
Q. What are the primary biochemical applications of S-Ethyl-N-phenyl-isothiourea in nitric oxide synthase (NOS) studies?
this compound is a competitive inhibitor of human NOS isoforms, with reported Ki values of 17 nM (inducible NOS, iNOS), 36 nM (endothelial NOS, eNOS), and 29 nM (neuronal NOS, nNOS) . Its primary use lies in dissecting isoform-specific roles of NOS in physiological processes (e.g., inflammation, vasodilation) via enzyme inhibition assays. Methodologically, researchers should employ steady-state kinetic analyses (e.g., Lineweaver-Burk plots) to confirm competitive inhibition and validate selectivity using isoform-specific activity assays.
Q. How can researchers validate the purity and stability of synthesized this compound?
Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular confirmation. Stability testing under varying pH (4–9) and temperature conditions (-20°C to 25°C) over 6–12 months is critical. Degradation products, if any, should be characterized via nuclear magnetic resonance (NMR) spectroscopy .
Q. What experimental precautions are necessary when handling this compound?
Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Conduct experiments in a fume hood due to potential volatility. Waste must be segregated into sealed containers for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can experimental design address contradictions in isoform selectivity data for this compound?
Discrepancies in isoform inhibition (e.g., Ki variability across studies) may arise from differences in assay conditions (e.g., substrate concentrations, cofactor availability). To resolve this:
Q. What structural modifications could improve the isoform selectivity of this compound?
Poor selectivity stems from conserved active-site residues (e.g., Val-338 in nNOS). Rational design strategies include:
- Introducing bulky substituents at the phenyl ring’s meta-position to exploit isoform-specific hydrophobic pockets.
- Replacing the ethyl group with longer alkyl chains to modulate steric hindrance.
- Computational docking (e.g., AutoDock Vina) to predict binding poses and affinity differences .
Q. How should researchers statistically analyze dose-response data for this compound in NOS inhibition studies?
Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation to calculate IC50 and Hill coefficients. For comparative studies (e.g., iNOS vs. eNOS), apply ANOVA with post-hoc Tukey tests to assess significance. Report 95% confidence intervals and effect sizes to contextualize biological relevance .
Q. What ethical considerations apply to in vivo studies using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
